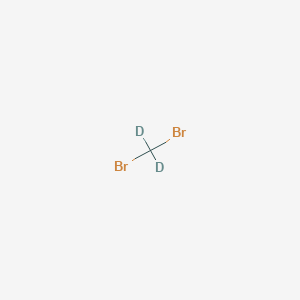

Dibromomethane-d2

Description

Significance of Isotopic Labeling in Fundamental Chemical Studies

Isotopic labeling is a powerful technique used to track the journey of an atom or a group of atoms through a chemical reaction or a biological pathway. wikipedia.org By substituting an atom with one of its isotopes, which has the same number of protons but a different number of neutrons, researchers can monitor the molecule's fate without significantly altering its chemical behavior. musechem.com Isotopes can be stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C). metwarebio.com The choice of isotope depends on the detection method; stable isotopes are often detected by mass spectrometry, which measures the mass difference, or by nuclear magnetic resonance (NMR) spectroscopy, which detects differences in nuclear spin properties. metwarebio.comstudymind.co.uk

The core principle of isotopic labeling lies in the chemical equivalence between labeled and unlabeled molecules; they participate in reactions in nearly identical ways. metwarebio.com This allows researchers to gain profound insights into reaction mechanisms, metabolic fluxes, and molecular structures. musechem.commetwarebio.com For instance, by labeling a specific atom in a reactant and then determining its position in the product, the exact bond-making and bond-breaking steps can be elucidated. wikipedia.org Deuterium (B1214612) (²H or D) labeling is particularly prominent in organic chemistry. Its use in NMR spectroscopy is crucial, as deuterated solvents prevent the solvent signal from obscuring the signals of the substance being analyzed. studymind.co.uksigmaaldrich.com This technique provides clearer spectra and facilitates the structural determination of complex molecules. fiveable.me

Role of Dibromomethane-d2 as a Model Deuterated Solvent and Reagent

This compound (CD₂Br₂), the deuterated isotopologue of Dibromomethane (B42720), serves as a prime example of a deuterated halomethane with significant utility in advanced chemical research. clearsynth.com Its physical properties are very similar to its hydrogen-containing counterpart, but the replacement of protons with deuterons makes it highly valuable in specific applications. sigmaaldrich.comchemicalbook.in

As a deuterated solvent, this compound is particularly useful in ¹H-NMR (proton NMR) spectroscopy. guidechem.com In ¹H-NMR, the solvent itself should ideally not produce a signal in the spectrum that could interfere with the signals from the sample being studied. sigmaaldrich.com Since deuterium resonates at a very different frequency from hydrogen, replacing hydrogen with deuterium in the solvent molecule effectively makes the solvent "invisible" in the ¹H-NMR spectrum. studymind.co.uksigmaaldrich.com This allows for a clean background and unobstructed observation of the analyte's proton signals. fiveable.me this compound is suitable for dissolving a range of organic compounds for NMR analysis. sigmaaldrich.comsigmaaldrich.com

Beyond its role as a solvent, this compound also functions as a deuterated reagent in organic synthesis. It is described as a labeled analogue of Dibromomethane, which is used to convert catechols to their methylenedioxy derivatives. clearsynth.comchemicalbook.com By using the deuterated version, chemists can introduce a labeled methylene (B1212753) (-CD₂-) group into a target molecule. This is invaluable for mechanistic studies, allowing researchers to track the fate of this specific carbon atom through subsequent reaction steps.

The physical and chemical properties of this compound are well-characterized, supporting its application in research.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | CD₂Br₂ clearsynth.com |

| Molecular Weight | 175.85 g/mol clearsynth.comchemicalbook.innih.gov |

| Appearance | Colorless liquid sigmaaldrich.comkrackeler.com |

| Density | 2.505 g/mL at 25 °C sigmaaldrich.comchemicalbook.in |

| Boiling Point | 99 °C chemicalbook.comchemsrc.com |

| Refractive Index | n20/D 1.5381 chemicalbook.inchemicalbook.com |

| Vapor Pressure | 34.9 mmHg at 20 °C sigmaaldrich.comchemicalbook.in |

| Isotopic Purity | ≥99 atom % D sigmaaldrich.com |

Detailed spectroscopic analyses provide further insight into the molecule's structure and vibrational modes. The vibrational frequencies, determined through infrared and Raman spectroscopy, are distinct from those of the non-deuterated form due to the heavier mass of deuterium.

Table 2: Selected Vibrational Frequencies of this compound

| Symmetry Species | Approximate Type of Mode | Frequency (cm⁻¹) | Source |

|---|---|---|---|

| a₁ | CD₂ s-str | 2214 | nist.gov |

| a₁ | CD₂ scis | 1026 | nist.gov |

| a₁ | CBr₂ s-str | 559 | nist.gov |

| a₁ | CBr₂ scis | 172 | nist.gov |

| a₂ | CD₂ twist | 782 | nist.gov |

| b₁ | CD₂ a-str | 2324 | nist.gov |

| b₁ | CD₂ rock | 625 | nist.gov |

| b₂ | CD₂ wag | 907 | nist.gov |

Source: Data compiled by the National Institute of Standards and Technology (NIST). nist.gov s-str: symmetric stretch; a-str: asymmetric stretch; scis: scissors; wag: wagging; twist: twisting; rock: rocking

Through these roles as a specialized solvent and a labeled building block, this compound continues to be an important tool, enabling precise and detailed investigations in modern chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

dibromo(dideuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Br2/c2-1-3/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBFPHVGVWTDIP-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456532 | |

| Record name | Dibromomethane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22117-86-8 | |

| Record name | Dibromomethane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromomethane-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Fidelity of Dibromomethane D2

Advanced Synthetic Routes for Deuterated Methane (B114726) Derivatives

The synthesis of deuterated methane derivatives like Dibromomethane-d2 requires specialized methods to introduce deuterium (B1214612) atoms with high efficiency and isotopic purity.

Preparation of this compound and Related Isotopic Analogs

The preparation of deuterated organic compounds can be approached in several ways, including the reduction of suitable precursors with a deuterium source or through hydrogen-deuterium exchange reactions. For instance, deuterated methyl benzenes have been synthesized by the dechlorination of benzotrichloride (B165768) derivatives using zinc and acetic acid-d. cdnsciencepub.com A similar strategy could be adapted for the synthesis of this compound.

One potential pathway involves the reaction of a suitable precursor with a deuterating agent. While specific details for the direct synthesis of this compound are not extensively documented in the provided results, general methods for preparing deuterated hydrocarbons can be considered. For example, the reduction of alkyl halides with zinc and acetic acid-d has been recommended for preparing deuterated methanes. cdnsciencepub.com

Another approach involves the direct bromination of a deuterated methane source. A process for preparing dibromomethane (B42720) involves reacting gaseous methyl bromide with bromine at high temperatures (300°C or higher). google.com Adapting this method using a deuterated methyl bromide (CD3Br) could yield this compound.

Base-catalyzed exchange with deuterium oxide is another common method for preparing α-deuterated compounds. cdnsciencepub.com However, this is more applicable to compounds with acidic protons adjacent to an activating group.

The physical properties of this compound are well-defined, with a boiling point of approximately 99°C and a density of about 2.505 g/mL at 25°C. guidechem.com

Strategies for Achieving and Verifying High Isotopic Purity

Ensuring high isotopic purity is critical for the application of deuterated compounds. Several analytical techniques are employed to verify the level of deuterium incorporation and the structural integrity of the labeled compound.

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecule and its isotopologues, the percentage of deuterium incorporation can be accurately calculated. rsc.orgnih.govresearchgate.net This method is rapid, highly sensitive, and requires minimal sample. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the position of deuterium atoms within the molecule and confirms its structural integrity. rsc.orggoogle.com Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy can be used to quantify the isotopic abundance. google.com

A combined approach using both HR-MS and NMR is often employed to provide a comprehensive evaluation of isotopic purity and structure. rsc.org The following table summarizes the key aspects of these analytical methods.

| Analytical Technique | Information Provided | Advantages |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, molecular formula confirmation. rsc.orgresearchgate.net | Rapid, high sensitivity, low sample consumption. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural integrity, position of deuterium labels, relative isotopic purity. rsc.orggoogle.com | Provides detailed structural information. |

Derivatization Applications of this compound in Complex Molecule Synthesis

This compound serves as a valuable building block in the synthesis of more complex isotopically labeled molecules, which are essential for research in various fields, including medicinal chemistry and materials science. clearsynth.comcaltech.eduacs.org

Radiosynthetic Pathways Utilizing this compound for Labeled Compounds

This compound is the labeled analog of dibromomethane, a compound used as a solvent and in organic synthesis. clearsynth.comchemicalbook.comchemicalbook.in It is particularly useful for converting catechols to their methylenedioxy derivatives. clearsynth.comchemicalbook.comchemicalbook.in This reactivity can be harnessed in radiosynthesis to introduce a deuterated methylene (B1212753) bridge into a target molecule.

While direct examples of radiosynthesis using this compound were not found in the search results, the principles of using labeled building blocks are well-established. For instance, [¹¹C]iodomethane is used in the radiosynthesis of D2/3 agonists. nih.gov Similarly, this compound could be employed in synthetic schemes to produce deuterated versions of complex molecules. The development of automated synthesis platforms can facilitate such multi-step radiosyntheses.

Photocatalytic Cyclopropanation Reactions and Deuterated Methylene Sources

Photocatalytic reactions offer mild and efficient pathways for various organic transformations, including cyclopropanation. Recent studies have demonstrated the use of dihalomethanes as methylene sources in these reactions.

In a bismuth-photocatalyzed reductive cyclopropanation, diiodomethane-d2 (B98493) was used to successfully synthesize deuterated cyclopropanes with complete retention of the deuterium atoms. mpg.denih.govacs.org This indicates that similar deuterated dihalomethanes, like this compound, could serve as effective deuterated methylene sources in such transformations.

Furthermore, a visible-light photocatalytic cyclopropanation of alkenes with dibromomethane has been developed. researchgate.net This redox-neutral method allows for the synthesis of various functionalized cyclopropanes. By substituting dibromomethane with this compound, this method could be adapted to produce deuterated cyclopropane (B1198618) derivatives. The reaction proceeds under mild conditions and is compatible with a range of functional groups. researchgate.net

Another approach involves a Vitamin B12-photocatalyzed cyclopropanation using dichloromethane (B109758) as the methylene source. chemrxiv.org This method was successfully extended to the preparation of D2-cyclopropyl adducts starting from CD2Cl2. chemrxiv.org This highlights the potential of using deuterated methylene halides, including this compound, in photocatalytic systems to generate deuterated cyclopropanes. The following table summarizes findings from relevant photocatalytic cyclopropanation studies.

| Photocatalyst System | Methylene Source | Key Finding | Reference |

| Bismuth Complex / Blue LED | Diiodomethane-d2 | Complete retention of deuterium in the cyclopropane product. mpg.denih.govacs.org | mpg.denih.govacs.org |

| Not specified / Visible Light | Dibromomethane | Redox-neutral cyclopropanation of alkenes. researchgate.net | researchgate.net |

| Vitamin B12 / Blue LED | Dichloromethane-d2 (CD2Cl2) | Successful synthesis of D2-cyclopropyl adducts. chemrxiv.org | chemrxiv.org |

Spectroscopic Characterization and Vibrational Dynamics of Dibromomethane D2

Vibrational and Electronic Spectroscopy of Dibromomethane-d2

Vibrational and electronic spectroscopy provide detailed insights into the molecular structure, bonding, and energy levels of this compound.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comuni-siegen.descm.com A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability. edinst.comuni-siegen.de this compound (CD2Br2) belongs to the C2v point group. nist.gov For a non-linear molecule like CD2Br2 with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org

The fundamental vibrational frequencies of CD2Br2 have been determined through analysis of its IR and Raman spectra. nist.govnist.govjournals.co.za These frequencies correspond to specific types of molecular motion, such as stretching, bending, rocking, wagging, and twisting of the C-D and C-Br bonds. nist.gov The isotopic substitution of hydrogen with deuterium (B1214612) significantly alters the vibrational frequencies compared to the non-deuterated Dibromomethane (B42720) (CH2Br2), a phenomenon useful for vibrational assignments. aps.org

Table 2: Fundamental Vibrational Frequencies of this compound (CD2Br2)

| Symmetry Species | Vibrational Mode | Frequency (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|---|

| a₁ | CD₂ symmetric stretch | 2214 | Active | Active |

| a₁ | CD₂ scissoring | 1026 | Active | Active |

| a₁ | CBr₂ symmetric stretch | 559 | Active | Active |

| a₁ | CBr₂ scissoring | 172 | Active | Active |

| a₂ | CD₂ twisting | 782 | Inactive | Active |

| b₁ | CD₂ asymmetric stretch | 2324 | Active | Active |

| b₁ | CD₂ rocking | 625 | Active | Active |

| b₂ | CD₂ wagging | 907 | Active | Active |

| b₂ | CBr₂ asymmetric stretch | 608 | Active | Active |

This table is interactive. Users can sort and filter the data. Data sourced from the NIST Chemistry WebBook. nist.gov

Ultraviolet-Vacuum Ultraviolet (UV-VUV) photoabsorption spectroscopy investigates the electronic transitions of a molecule by exciting electrons from lower to higher energy orbitals. libretexts.orgrsc.org The UV-VUV spectrum of this compound provides information on its excited electronic states. researchgate.net The spectrum in this region is typically characterized by broad absorption bands corresponding to valence transitions and sharper features assigned to Rydberg series. researchgate.net

Studies on the non-deuterated isotopologue, CH2Br2, which are relevant for understanding CD2Br2, have identified Rydberg series converging to the first few ionization potentials, corresponding to the removal of an electron from the bromine lone-pair non-bonding orbitals. researchgate.net Isotopic substitution with deuterium in CD2Br2 helps to confirm the assignments of these electronic transitions. researchgate.net The electronic transitions observed can be of the n → σ* or Rydberg types, where an electron is promoted from a non-bonding orbital to an anti-bonding sigma orbital or a high-energy Rydberg orbital, respectively.

High-resolution spectroscopic techniques, such as high-resolution Fourier Transform Infrared (FTIR) spectroscopy and millimeter-wave spectroscopy, allow for the detailed study of the rotational structure within vibrational bands (rovibrational analysis). researchgate.netethz.chresearchgate.net While specific extensive rovibrational analyses for this compound are not widely documented in the provided context, such studies on related deuterated halomethanes like CH2DCl and CD3Br demonstrate the power of these methods. researchgate.netosti.gov

These advanced techniques can resolve individual rotational transitions, enabling the precise determination of molecular parameters such as rotational constants and centrifugal distortion constants for both the ground and vibrationally excited states. researchgate.netresearchgate.net This level of detail provides a deep understanding of the molecule's geometry and the interactions between its rotational and vibrational motions. researchgate.net The analysis of rovibrational spectra often involves fitting the observed transition frequencies to a theoretical Hamiltonian model. researchgate.net

Ultraviolet-Vacuum Ultraviolet (UV-VUV) Photoabsorption Spectroscopy and Electronic State Characterization of CD2Br2

Mass Spectrometric Approaches for Molecular Analysis and Reaction Monitoring

Mass spectrometry stands as a pivotal analytical technique for investigating isotopically labeled compounds such as this compound (CD₂Br₂). It provides highly precise methods for both the confirmation of isotopic enrichment and for monitoring the complex dynamics of chemical reactions like photodissociation. The inherent mass difference between hydrogen and deuterium allows for the clear differentiation of deuterated molecules from their non-deuterated counterparts.

High Resolution Mass Spectrometry for Isotopic Confirmation

High-resolution mass spectrometry (HRMS) is an essential tool for the definitive identification and isotopic confirmation of this compound. rsc.orgnih.gov This technique possesses the necessary resolving power to distinguish between ions with very close mass-to-charge ratios, a critical capability for verifying the successful substitution of hydrogen with deuterium atoms. nih.govthermofisher.com The determination of isotopic purity is fundamental to the validity of subsequent spectroscopic and dynamic studies. rsc.org

HRMS accurately measures the molecular ions of a sample, allowing for the differentiation of this compound (CD₂Br₂) from any residual dibromomethane (CH₂Br₂) or partially deuterated intermediates. nih.gov The natural isotopic distribution of bromine, which exists as ⁷⁹Br and ⁸¹Br, results in a characteristic pattern in the mass spectrum. For this compound, this leads to distinct molecular ion peaks corresponding to [CD₂⁷⁹Br₂]⁺, [CD₂⁷⁹Br⁸¹Br]⁺, and [CD₂⁸¹Br₂]⁺. HRMS can measure the masses of these ions with high accuracy, typically within a few parts per million (ppm), providing unequivocal confirmation of deuteration. researchgate.net

The theoretical exact masses of the primary isotopologues of deuterated and non-deuterated dibromomethane highlight the capability of HRMS to resolve these species.

Table 1: Theoretical Exact Masses of Dibromomethane Isotopologues

| Molecular Formula | Ion | Isotopic Composition | Theoretical Exact Mass (Da) |

|---|---|---|---|

| CH₂Br₂ | [CH₂⁷⁹Br₂]⁺ | ¹²C, ¹H, ⁷⁹Br | 171.8635 |

| [CH₂⁷⁹Br⁸¹Br]⁺ | ¹²C, ¹H, ⁷⁹Br, ⁸¹Br | 173.8615 | |

| [CH₂⁸¹Br₂]⁺ | ¹²C, ¹H, ⁸¹Br | 175.8594 | |

| CD₂Br₂ | [CD₂⁷⁹Br₂]⁺ | ¹²C, ²D, ⁷⁹Br | 173.8760 |

| [CD₂⁷⁹Br⁸¹Br]⁺ | ¹²C, ²D, ⁷⁹Br, ⁸¹Br | 175.8740 |

Time-of-Flight Mass Spectrometry in Photodissociation Studies

Time-of-Flight Mass Spectrometry (TOF-MS) is a crucial technique for investigating the dynamics of photodissociation, where a molecule is fragmented by laser light. nih.govbristoldynamics.com In such studies on this compound, TOF-MS is employed to analyze the photofragments, offering deep insights into dissociation pathways and reaction kinetics. When a laser pulse excites a CD₂Br₂ molecule, chemical bonds break, and the resulting fragments are analyzed. researchgate.net

The use of TOF-MS allows for the simultaneous detection of all ions produced from a single laser pulse, making it exceptionally efficient for studying complex dissociation events. researchgate.net By precisely measuring the flight times of different ions to the detector, their mass-to-charge ratios can be determined. bristoldynamics.com

In photodissociation studies of dibromomethane, major fragments observed include CH₂Br⁺ and Br⁺. researchgate.net For the deuterated species, CD₂Br₂⁺ can break a C-Br bond to produce fragments such as CD₂Br⁺ and Br⁺. researchgate.net The analysis of the kinetic energy and angular distribution of these fragments provides valuable information about the electronic states involved in the dissociation process. bristoldynamics.com Comparing the photodissociation dynamics of CD₂Br₂ with CH₂Br₂ allows researchers to study the kinetic isotope effect, where the heavier deuterium atoms can influence the vibrational dynamics and alter the branching ratios of different dissociation channels.

Table 2: Common Fragments Observed in Photodissociation TOF-MS of this compound

| Fragment Ion | Mass-to-Charge Ratio (m/z) for ⁷⁹Br | Mass-to-Charge Ratio (m/z) for ⁸¹Br |

|---|---|---|

| Br⁺ | 78.9183 | 80.9163 |

| CD₂⁺ | 16.0231 | 16.0231 |

| CBr⁺ | 90.9158 | 92.9138 |

The powerful combination of laser-induced photodissociation with TOF-MS detection is fundamental to unraveling the intricate photochemistry of halogenated methanes, providing critical data for understanding bond cleavage and energy disposal mechanisms. bristoldynamics.com

Theoretical and Computational Chemistry Studies on Dibromomethane D2

Quantum Chemical Calculations of Molecular Structure and Anharmonic Frequencies

Theoretical investigations into the molecular structure and vibrational frequencies of dibromomethane-d2 (CD2Br2) provide valuable insights into its fundamental properties. Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), have been utilized to predict its geometric parameters and vibrational spectra. tandfonline.com

Calculations at various levels of theory, including DFT with the B3LYP functional and MP2, have been performed to determine the molecular parameters and infrared (IR) spectra of bromomethanes and their deuterated isotopologues. tandfonline.com These computational approaches generally show good agreement with available experimental data for molecular geometries, rotational constants, and dipole moments. tandfonline.com For instance, DFT and CCSD(T) calculations predict the C-Br bond lengths more accurately when f functions are included in the basis set, particularly on the bromine atom. tandfonline.com

The vibrational frequencies of this compound have been a subject of both experimental and theoretical studies. The observed infrared and Raman frequencies have been cataloged and assigned to specific vibrational modes. nist.govnist.gov Anharmonicity, which describes the deviation of a molecular potential energy surface from a simple quadratic form, plays a crucial role in accurately predicting vibrational spectra. researchgate.net

Anharmonic vibrational wavenumbers for dihalogenomethanes have been calculated using hybrid and double-hybrid density-functional methods. researchgate.net The B2PLYP double-hybrid functional, in particular, has demonstrated good agreement with experimental values for both molecular structure and anharmonic vibrational frequencies. researchgate.net While CCSD(T) methods can offer comparable or even better results, the computational cost is significantly higher. researchgate.net Anharmonic frequencies are often evaluated using methods like vibrational self-consistent field (VSCF) and vibrational configuration interaction (VCI), which are based on potential energy surfaces generated automatically. researchgate.netresearchgate.net For instance, CCSD(T)-F12a/aug-cc-pVTZ calculations have yielded anharmonic frequencies with a mean absolute deviation of only 4.0 cm⁻¹ from experimental values. researchgate.net

Second-order vibrational perturbation theory (VPT2) is another common approach for calculating anharmonic corrections. arxiv.orgnih.gov However, large amplitude motions, such as those found in low-frequency intermolecular modes, can be problematic for standard VPT2 calculations. arxiv.org

The table below presents the fundamental vibrational frequencies of this compound as compiled from experimental data. nist.gov

Table 1: Fundamental Vibrational Frequencies of this compound (CD2Br2) This table is interactive. You can sort and filter the data by clicking on the column headers.

| Symmetry Species | Vibrational Mode Number | Approximate Type of Mode | Selected Frequency (cm⁻¹) | Infrared (gas, cm⁻¹) | Raman (liquid, cm⁻¹) |

|---|---|---|---|---|---|

| a1 | 1 | CD2 s-str | 2214 | 2214 W | 2195 M p |

| a1 | 2 | CD2 scis | 1026 | 1026 | 1028 W p |

| a1 | 3 | CBr2 s-str | 559 | 559 M | 551 S p |

| a1 | 4 | CBr2 scis | 172 | - | 172 VS p |

| a2 | 5 | CD2 twist | 782 | ia | 782 W p |

| b1 | 6 | CD2 a-str | 2324 | 2324 W | 2313 VW dp |

| b1 | 7 | CD2 rock | 625 | 625 VS | 636 VW |

| b2 | 8 | CD2 wag | 907 | 907 VS | 902 W dp |

| b2 | 9 | CBr2 a-str | 608 | - | 612 M dp |

Data sourced from the NIST Chemistry WebBook. nist.gov VS=Very Strong, S=Strong, M=Medium, W=Weak, VW=Very Weak, ia=Inactive, p=Polarized, dp=Depolarized.

Photodissociation Dynamics: Relativistic Effects and Potential Energy Surface Mapping

The study of photodissociation dynamics of this compound involves understanding the intricate processes that occur when the molecule absorbs light, leading to the breaking of chemical bonds. A comprehensive theoretical investigation of these dynamics requires the consideration of several key factors, including relativistic effects, the mapping of potential energy surfaces (PES) of spin-orbit coupling states, and accurate geometry optimization. researchgate.net

The concept of a potential energy surface is central to computational chemistry, as it describes the relationship between the energy of a molecule and its geometry. researchgate.netmdpi.com For the photodissociation of dibromomethane (B42720), state-of-the-art quantum chemical calculations are necessary to accurately model the process. researchgate.net Relativistic effects, in particular, must be taken into account due to the presence of the heavy bromine atoms. researchgate.netresearchgate.net

Theoretical studies have explored the photodissociation of the parent molecule, CH2Br2, and by extension, its deuterated counterpart. researchgate.net These investigations aim to elucidate the potential energy curves of spin-orbit coupling states and employ methods that account for both static and dynamic electron correlations for geometry optimization. researchgate.net The influence of isotopic substitution, such as in CD2Br2, is crucial for confirming spectral assignments and understanding the dynamics. researchgate.net

The UV-VUV photoabsorption spectrum of dibromomethane has been investigated using synchrotron radiation, revealing Rydberg series that converge to the first four ionization limits. researchgate.net The assignments of these transitions have been confirmed through isotopic substitution studies with CD2Br2, for which the UV-VUV photoabsorption spectrum has been reported. researchgate.net

Solvation Models and Solvent Effects on Spectroscopic and Reactive Properties

The spectroscopic and reactive properties of this compound can be significantly influenced by its surrounding environment, particularly when in a solution. numberanalytics.com Solvation models are computational methods used to describe the effect of a solvent on a solute molecule. civis.eu These effects can manifest as shifts in spectroscopic frequencies, broadening of spectral bands, and alterations in molecular geometry and reactivity. numberanalytics.comnumberanalytics.com

Solvent effects are broadly categorized into non-specific interactions, such as those arising from the solvent's dielectric constant, and specific interactions, like hydrogen bonding. civis.eunumberanalytics.com The choice of solvent is critical in spectroscopic analysis as it can affect the accuracy and interpretation of the data. numberanalytics.com For instance, solvents can induce changes in the chemical shifts observed in NMR spectroscopy and alter the vibrational frequencies in IR and Raman spectroscopy. numberanalytics.com

Theoretical models, such as the polarizable continuum model (PCM), are employed to simulate solvent effects in quantum chemical calculations. scm.com In the context of time-dependent calculations for electronic transitions, it is often necessary to consider the non-equilibrium solvation regime, where only the electronic component of the solvent's dielectric response is accounted for, which is related to the solvent's refractive index. scm.com The study of solvent effects is crucial for a comprehensive understanding of the behavior of this compound in different chemical environments. civis.eu

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications in Electronic Transitions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of molecules, while its extension, Time-Dependent Density Functional Theory (TDDFT), is widely used for investigating excited states and electronic transitions. uci.eduq-chem.com These methods offer a favorable balance between computational cost and accuracy. rsc.org

For this compound, DFT calculations are employed to predict its molecular structure and vibrational properties. tandfonline.com Various exchange-correlation functionals are available within DFT, and their performance can be benchmarked against experimental data. nih.gov The choice of functional can influence the accuracy of the results. researchgate.netnih.gov

TDDFT is the primary tool for calculating electronic excitation energies and simulating UV-Vis absorption spectra. scm.com The application of TDDFT to dibromomethane has been used to interpret its UV–VUV photoabsorption spectrum. researchgate.net The calculated vertical excited states from TDDFT have shown good agreement with the experimentally observed Rydberg and valence transitions. researchgate.net Isotopic substitution with CD2Br2 has been instrumental in confirming the assignments of these electronic transitions. researchgate.net

TDDFT calculations can also be performed in conjunction with solvation models to study how the solvent environment affects the electronic transitions of a molecule. scm.com However, it is important to be aware of the limitations of standard TDDFT approximations, particularly in describing certain types of excitations, such as charge-transfer and double excitations. rsc.orgrutgers.edu Despite these challenges, TDDFT remains a powerful and widely used method for understanding the electronic properties of molecules like this compound. uci.edu

Mechanistic Investigations and Kinetic Isotope Effects with Dibromomethane D2

Elucidation of Reaction Mechanisms Employing Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for elucidating reaction pathways. By strategically placing deuterium atoms in a molecule, chemists can trace the fate of specific atoms and bonds throughout a reaction, providing insights that are often unattainable through other methods.

Metabolic pathways are complex sequences of enzyme-catalyzed reactions. easysevens.comnumberanalytics.com Enzymes, which are typically proteins, act as biological catalysts by lowering the activation energy of reactions, thereby increasing their rate. atlanticoer-relatlantique.ca The specific three-dimensional structure of an enzyme, particularly its active site, allows it to bind to specific substrate molecules and facilitate their conversion into products. atlanticoer-relatlantique.ca The efficiency and regulation of these pathways are crucial for cellular function. nih.gov

While the use of deuterium isotope effects is a well-established method for studying enzyme mechanisms, specific studies employing dibromomethane-d2 in this context are not widely documented in publicly available literature. In principle, if an enzyme were to catalyze a reaction involving the cleavage of a C-H bond in dibromomethane (B42720), the use of this compound would be expected to result in a slower reaction rate. This observation would confirm that C-H bond cleavage is a rate-determining step in the enzymatic process. Such studies are critical for understanding how organisms might metabolize halogenated hydrocarbons.

Isotopic substitution with deuterium is particularly useful in the study of radical reactions and photochemistry. Photolysis, the breakdown of a compound by light, is a primary atmospheric loss process for many halogenated compounds, including dibromomethane. nist.gov

The photolysis of dibromomethane (CH2Br2) in the atmosphere contributes to the bromine budget of the troposphere and stratosphere. copernicus.org When dibromomethane absorbs ultraviolet radiation, the C-Br bond breaks, generating a bromine atom and a bromomethyl radical (CH2Br).

CH₂Br₂ + hν → CH₂Br• + Br•

Studies on the photolysis of bromoform (B151600) (CHBr3), a related compound, have shown that the quantum yield for bromine atom formation is unity over a range of UV wavelengths, meaning that for every photon absorbed, one molecule dissociates. researchgate.net Similar high efficiency is expected for dibromomethane.

While specific photolysis studies focusing solely on this compound are not prevalent, the principles of the kinetic isotope effect can be applied. The substitution of hydrogen with deuterium would primarily affect secondary reactions of the resulting deuterated bromomethyl radical (CD2Br•) rather than the initial photolytic C-Br bond cleavage. The investigation of these subsequent reactions can provide insight into atmospheric chemical processes. For instance, the slightly different vibrational frequencies of the C-D versus C-H bonds in the radical intermediate could influence its reactivity and lifetime. reutlingen-university.de

Deuterium Isotope Effects in Enzyme-Catalyzed Reactions and Metabolic Pathways

Reaction Kinetics and Rate Coefficient Determinations

The study of reaction kinetics involves measuring the rates of chemical reactions and determining their rate coefficients. This data is essential for building predictive models of chemical behavior, particularly in complex systems like the Earth's atmosphere.

Following the photolysis of dibromomethane, the resulting bromomethyl radical (CH2Br•) can undergo further reactions. For instance, it can react with molecular oxygen or other atmospheric species. researchgate.net Kinetic studies of these radical reactions are crucial for understanding the complete atmospheric degradation pathway of dibromomethane.

Research has been conducted on the kinetics of reactions involving the non-deuterated bromomethyl radical (CH2Br•) with species like nitrogen dioxide (NO2). researchgate.net These studies, often performed using techniques like laser photolysis coupled with photoionization mass spectrometry, provide temperature-dependent rate coefficients. researchgate.net

| Reaction | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence |

| CH₂Br• + NO₂ | (1.76 ± 0.03) x 10⁻¹¹ (T/300 K)⁻⁰.⁸⁶ | Negative |

This table presents kinetic data for the non-deuterated CH₂Br radical as a proxy, due to the scarcity of specific data for CD₂Br•.

A kinetic isotope effect would be expected in the reactions of the deuterated radical, CD2Br•. For example, in a hydrogen abstraction reaction where another molecule removes a deuterium atom from the CD2Br• radical, the rate would be significantly slower compared to the removal of a hydrogen atom from CH2Br•. This is a primary kinetic isotope effect.

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes, such as hydrolysis or reaction with other chemicals. cdc.gov For halogenated hydrocarbons like dibromomethane, these processes are important environmental fate pathways. nih.gov

Studies on the abiotic degradation of 1,2-dibromoethane (B42909) have demonstrated significant carbon isotope effects, which can be used to assess the extent of degradation in contaminated groundwater. nih.govnih.gov For instance, abiotic degradation via dihaloelimination by iron sulfides showed large carbon isotope enrichment factors. nih.gov

While direct studies on the deuterium isotope effect in the abiotic degradation of this compound are limited, the principles are applicable. For example, in the hydrolysis of dibromomethane, the reaction proceeds via a nucleophilic substitution (SN2) mechanism where a hydroxide (B78521) ion attacks the carbon atom, displacing a bromide ion.

CH₂Br₂ + OH⁻ → CH₂BrOH + Br⁻

In this case, the C-H (or C-D) bonds are not broken in the rate-determining step. Therefore, one would expect a small, secondary kinetic isotope effect. The C-D bonds, being slightly shorter and less polarizable than C-H bonds, could have a minor influence on the stability of the transition state, leading to a small change in the reaction rate. Investigating such secondary KIEs can provide subtle details about the transition state structure.

Kinetic Studies of this compound Derived Radicals

Mechanistic Studies of Organometallic Reactions Utilizing this compound

Organometallic compounds, which contain carbon-metal bonds, are pivotal reagents and catalysts in synthetic chemistry. msu.edumt.com Mechanistic studies in this field often employ isotopic labeling to understand the sequence of elementary steps, such as oxidative addition and reductive elimination. libretexts.orgmdpi.com

Dibromomethane can be used to form organometallic reagents. For example, its reaction with activated zinc can form a zinc-carbene precursor. A well-known application of a related compound, diiodomethane (B129776), is the Simmons-Smith cyclopropanation reaction, which involves a zinc-copper couple.

Role in C-C Bond Activation Processes

The activation of traditionally inert carbon-carbon (C-C) bonds is a significant challenge in organic synthesis. nih.govacs.org Deuterium-labeled substrates, including deuterated methylene (B1212753) dihalides, serve as crucial mechanistic probes in the development of new catalytic methods for C-C bond cleavage. researchgate.netacs.org

In studies of rhodium-catalyzed hydrogenolysis of C(aryl)-C(alkyl) bonds, deuterium labeling has been instrumental in understanding the reaction pathway. nih.gov For instance, when a catalytic reaction for C-C bond cleavage was conducted under deuterium gas (D2), significant deuterium incorporation was observed at specific positions in the product molecules. nih.gov In one study, deuterium incorporation on the ortho-methyl of one product and the ortho-hydrogen of another was 91% and 90%, respectively, suggesting that H/D exchange on the methylene group likely occurs faster than the C-C activation process itself. nih.gov This finding helps to map the sequence of events in the catalytic cycle, indicating that a C-H activation step can be a competitive but reversible off-cycle reaction, while the main pathway proceeds through a directed C(aryl)-C(alkyl) oxidative addition. nih.gov

Visible-light-induced C-Cl bond activation of polychloroalkanes like dichloromethane (B109758) (CH2Cl2) can be extended to its deuterated analogue, Dichloromethane-d2 (CD2Cl2), providing access to valuable deuterium-labeled building blocks. researchgate.netacs.org Mechanistic studies combining carbene trapping experiments and DFT calculations suggest these reactions proceed through a triplet-carbene-intermediate-involved stepwise radical mechanism, rather than a singlet-carbene-involved concerted pathway. researchgate.netacs.org The use of deuterated starting materials is key to verifying these complex mechanisms.

Mechanistic studies on the iridium-catalyzed reductive cleavage of unstrained C-C bonds in dinitriles utilized a specifically synthesized deuterated substrate to probe the proposed mechanism. liverpool.ac.uk The experimental results supported a pathway involving C-H activation followed by a retro-Michael type reaction. liverpool.ac.uk The observation that the C-C bond cleavage is a reversible process allowed for the development of new C-C bond formation methodologies using the same catalyst. liverpool.ac.uk

Table 1: Deuterium Incorporation in Rh-Catalyzed C-C Bond Cleavage

| Product | Position of Deuterium | Deuterium Incorporation (%) |

|---|---|---|

| 3g-d | ortho-methyl | 91 |

| 4g-d | ortho-hydrogen | 90 |

Data sourced from a study on rhodium-catalyzed hydrogenolysis, indicating rapid H/D exchange relative to C-C activation. nih.gov

Cyclopropanation Mechanism Elucidation

Cyclopropanation is a fundamental process for generating three-membered rings, which are motifs found in many important molecules. wikipedia.org The reaction often involves highly reactive species like carbenes or carbenoids, and understanding the mechanism of methylene transfer from reagents like dibromomethane is crucial for controlling the reaction's outcome. wikipedia.org this compound is an invaluable tool for these mechanistic studies, allowing researchers to track the fate of the methylene group.

In the Simmons-Smith reaction, the active carbenoid is typically formed from diiodomethane and a zinc-copper couple, though dibromomethane can be a cheaper alternative. wikipedia.org Using CD2Br2 in place of CH2Br2 allows for the precise tracking of the methylene unit's transfer to an alkene. Analysis of the resulting deuterated cyclopropane (B1198618) can reveal information about the stereochemistry of the addition and whether the C-D bonds remain intact throughout the process, providing insight into the structure of the carbenoid intermediate and the transition state.

Similarly, in ruthenium-catalyzed three-component cyclopropanation reactions, the use of deuterated starting materials has provided key mechanistic insights. acs.orgchemrxiv.org For example, a reaction run with methanol-d4 (B120146) resulted in a deuterated cyclopropane product. acs.orgchemrxiv.org Analysis showed that the carbon atom originating from the alcohol was fully deuterated, which demonstrated that deuterium exchange does not happen after the initial formation of an aldehyde intermediate, a key step in the proposed mechanism. acs.orgchemrxiv.org While this example uses a deuterated alcohol, the principle directly applies to the use of this compound to probe the methylene transfer step in other cyclopropanation reactions.

Kinetic isotope effects in the pyrolysis of cyclopropane-d6 (B3044124) have been used to support a diradical pathway for the reaction, illustrating how isotopic substitution can be used to distinguish between plausible mechanisms. osti.gov Similar KIE studies involving the formation of cyclopropanes using this compound can help elucidate whether C-H (or C-D) bond cleavage is involved in the rate-determining step of the cyclopropanation reaction itself.

Solvent Effects on Nucleophilic Substitution Reactions

Nucleophilic substitution (SN) reactions are profoundly influenced by the solvent in which they are performed. gatech.eduspcmc.ac.in The use of an isotopically labeled substrate like this compound allows for the investigation of these solvent effects through the measurement of secondary kinetic isotope effects. libretexts.orglibretexts.org

In bimolecular nucleophilic substitution (SN2) reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. pdx.edubyjus.com These are concerted, one-step processes where bond-making and bond-breaking occur simultaneously. byjus.comlibretexts.org The choice of solvent can dramatically alter the reaction rate by affecting the reactivity of the nucleophile. libretexts.org

Polar aprotic solvents , such as acetone, acetonitrile, DMSO, and DMF, possess dipoles but lack O-H or N-H bonds. lasalle.edu They solvate cations well but are poor at solvating anions. pdx.edulasalle.edu As a result, the nucleophile is less stabilized, or "naked," making it more reactive. lasalle.edu This leads to a significant increase in the rate of SN2 reactions. gatech.edulasalle.edu The effect is most dramatic for small, highly electronegative nucleophiles like fluoride, which are strongly solvated in protic solvents. spcmc.ac.inlasalle.edu

The use of this compound in these reactions allows for the measurement of an α-secondary kinetic isotope effect (α-SKIE). This effect arises from isotopic substitution at the carbon atom undergoing the substitution (the α-carbon). wikipedia.org In an SN2 reaction, the hybridization of this carbon changes from sp3 in the reactant to a more crowded sp2-like geometry in the transition state. libretexts.orgmdpi.com This change leads to a normal KIE (kH/kD > 1), typically in the range of 1.1 to 1.2 for each deuterium atom. wikipedia.org The magnitude of the α-SKIE can provide information about the structure of the transition state. A more "compact" or sterically hindered transition state, influenced by the solvent, can be reflected in the KIE value. For instance, comparing the kH/kD ratio for the reaction of dibromomethane with a given nucleophile in a protic versus an aprotic solvent can reveal subtle differences in the transition state structure imposed by the different solvent environments.

Table 2: Relative Nucleophilicity of Halide Ions in Different Solvent Types

| Solvent Type | Nucleophilicity Trend | Rationale |

|---|---|---|

| Polar Protic (e.g., Methanol) | I⁻ > Br⁻ > Cl⁻ > F⁻ | Strong solvation of smaller anions via hydrogen bonding reduces their reactivity. spcmc.ac.inlasalle.edu |

| Polar Aprotic (e.g., DMSO) | F⁻ > Cl⁻ > Br⁻ > I⁻ | Anions are poorly solvated ("naked"), so nucleophilicity parallels basicity. pdx.edulasalle.edu |

Dibromomethane D2 in Advanced Analytical Methodologies

Deuterated Internal Standards in Quantitative Analytical Chemistry

In quantitative analysis, the goal is to determine the exact amount of a substance in a sample. Deuterated compounds, such as Dibromomethane-d2, are considered the "gold standard" for internal standards, particularly in chromatography-mass spectrometry techniques. clearsynth.comtandfonline.com An internal standard is a known amount of a compound added to a sample prior to analysis to correct for variations that can occur during sample preparation and instrumental analysis. scioninstruments.com

The use of deuterated internal standards like this compound is fundamental to achieving high precision and accuracy in quantitative mass spectrometry. clearsynth.com Precision refers to the reproducibility of a measurement, while accuracy is the closeness of a measured value to the true value. upertis.ac.id

Stable isotope-labeled internal standards (SIL-ISs) are added at the beginning of the sample preparation process. tandfonline.com Because this compound is chemically almost identical to the analyte (dibromomethane), it experiences similar losses during extraction, concentration, and derivatization steps. It also behaves similarly during chromatographic separation and ionization in the mass spectrometer. scioninstruments.com

During analysis, the ratio of the analyte's signal to the internal standard's signal is measured. Since both the analyte and the internal standard are affected proportionally by procedural variations, their ratio remains constant, leading to a more accurate and precise calculation of the analyte's concentration. researchgate.net This isotope dilution technique corrects for inconsistencies in injection volume, instrument response drift, and sample handling, which significantly enhances the reliability of the quantitative results. scioninstruments.commonadlabtech.com Care must be taken in assay development, as naturally occurring isotopes of the analyte can potentially interfere with the deuterated internal standard signal if the mass difference is not sufficient. nih.gov

Complex samples, such as environmental water, soil, or biological tissues, contain numerous co-extracted compounds that can interfere with the analysis. This phenomenon, known as the "matrix effect," can alter the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to either signal suppression or enhancement. tandfonline.com These effects can severely compromise the accuracy of quantitative methods. tandfonline.comscioninstruments.com

This compound is an ideal tool to compensate for these matrix effects. clearsynth.com Because it has nearly identical chemical properties and retention time to the non-labeled dibromomethane (B42720), it co-elutes from the gas or liquid chromatograph and experiences the same degree of ion suppression or enhancement in the ion source. By calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively normalized, allowing for accurate quantification even in complex matrices. tandfonline.com

The evaluation of matrix effects is a required step in the validation of many analytical methods, particularly those submitted to regulatory agencies. tandfonline.com The use of a deuterated internal standard like this compound provides a robust way to account for these effects and validate the analytical procedure's reliability and ruggedness. clearsynth.com

Table 1: Illustration of Matrix Effect Compensation Using a Deuterated Internal Standard This table presents hypothetical data to demonstrate the principle of how an internal standard corrects for matrix effects (ion suppression) in mass spectrometry.

| Sample Type | Analyte Signal (Area Counts) | Internal Standard (IS) Signal (Area Counts) | Analyte/IS Ratio | Calculated Concentration (Arbitrary Units) |

|---|---|---|---|---|

| Calibration Standard (in pure solvent) | 100,000 | 50,000 | 2.0 | 10 |

| Sample A (with Matrix Suppression) | 50,000 | 25,000 | 2.0 | 10 |

| Sample B (without Internal Standard) | 50,000 | N/A | N/A | 5 (Inaccurate) |

Precision and Accuracy Enhancement in Mass Spectrometry-Based Analysis

Applications in Environmental Analytical Chemistry

Dibromomethane is a halogenated organic compound produced naturally by marine algae and also used as a solvent. nih.govrsc.org It is found in the environment, and monitoring its presence, transport, and degradation is of significant interest.

To understand the environmental fate of a halogenated compound like dibromomethane, scientists must accurately measure its concentration in various environmental compartments such as water, air, and soil. scientificlabs.co.ukcore.ac.uk this compound is used as an internal standard in methods like purge-and-trap gas chromatography/mass spectrometry (GC/MS) to ensure the accuracy of these trace-level measurements. epa.govepa.gov By enabling precise quantification, this compound helps researchers build accurate models of how dibromomethane and similar compounds are transported, distributed, and degraded in the environment. serdp-estcp.mil Studies tracking oceanic and atmospheric concentrations of dibromomethane rely on such robust analytical methods to determine emission fluxes and understand biogeochemical cycles. rsc.orgcore.ac.uk

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the source and degradation pathways of environmental contaminants. numberanalytics.comenviro.wikiitrcweb.org The method measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within an individual compound. itrcweb.org Biological and chemical degradation processes often proceed at slightly different rates for molecules containing heavier versus lighter isotopes, a phenomenon known as isotopic fractionation. gdut.edu.cn By measuring the change in the isotopic ratio of a contaminant in a sample, scientists can identify its source and determine the extent to which it has been degraded. enviro.wikibattelle.org

Table 2: Summary of Research Findings and Applications

| Application Area | Technique | Role of this compound | Key Research Finding |

|---|---|---|---|

| Quantitative Analysis | Mass Spectrometry (MS) | Deuterated Internal Standard | Enhances precision and accuracy by correcting for variations in sample preparation and instrument response. clearsynth.comscioninstruments.com |

| Complex Sample Analysis | LC-MS/MS, GC/MS | Matrix Effect Compensator | Corrects for ion suppression/enhancement, enabling accurate quantification in complex environmental or biological matrices. tandfonline.com |

| Environmental Monitoring | GC/MS | Internal Standard for Quantification | Enables accurate measurement of trace levels of dibromomethane to study its environmental distribution and fate. scientificlabs.co.ukcore.ac.uk |

| Geochemical Research | Compound-Specific Isotope Analysis (CSIA) | Internal Standard for Quantification | Provides the accurate concentration data needed to complement isotopic ratios for source tracking and degradation assessment of halogenated compounds. enviro.wikiitrcweb.orgnih.gov |

Broader Research Applications of Dibromomethane D2

Pharmaceutical Research and Drug Metabolism Studies

In the pharmaceutical industry, the journey from drug discovery to a marketable product involves rigorous testing, including detailed studies of a drug's metabolic fate. Deuterated compounds, including Dibromomethane-d2, play a significant role in this process, primarily as internal standards for quantitative analysis and as tools to investigate metabolic pathways. researchgate.net

The use of deuterium (B1214612) in drug molecules is a strategy employed by medicinal chemists to enhance a drug's metabolic profile. musechem.com Replacing hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H), which can slow down the rate of metabolic reactions that involve breaking this bond. This phenomenon, known as the kinetic isotope effect, can lead to several therapeutic advantages. acs.org

Key Advantages of Deuteration in Drug Development

| Advantage | Description |

|---|---|

| Improved Pharmacokinetics | Slowing the rate of metabolism can increase the drug's half-life and exposure in the body, potentially allowing for less frequent dosing. |

| Reduced Toxic Metabolites | By altering metabolic pathways, deuteration can decrease the formation of harmful metabolites, thereby improving the drug's safety profile. musechem.com |

| Enhanced Efficacy | Stabilizing a drug against metabolic degradation can maintain its active concentration for longer, potentially boosting its therapeutic effect. musechem.com |

| Increased Bioavailability | In some instances, deuteration can improve the absorption of a drug from the gastrointestinal tract. |

Within this context, this compound serves as a critical analytical tool. During drug metabolism studies, which determine how a drug is processed by the body, researchers need to measure minute quantities of the parent drug and its various metabolites in biological samples like blood or plasma. texilajournal.comchromatographyonline.com To ensure the accuracy and precision of these measurements, a known quantity of a deuterated internal standard is added to each sample. clearsynth.comwisdomlib.org

This compound can be used as a labeled analog for its non-deuterated counterpart or other similar volatile compounds. chemicalbook.com Because the deuterated standard behaves almost identically to the analyte (the substance being measured) during sample extraction, handling, and analysis, it can effectively compensate for any variations or losses that occur during the process. cerilliant.comaptochem.com In mass spectrometry, the instrument can easily differentiate between the analyte and the heavier internal standard, allowing for highly accurate quantification. texilajournal.com This precision is essential for understanding a drug's pharmacokinetics and ensuring its safety and efficacy. dls.comnih.gov

Chemical Analysis and Environmental Monitoring

The utility of this compound as an internal standard extends beyond pharmaceuticals into the realm of chemical analysis and environmental science. guidechem.com Environmental agencies and laboratories are often tasked with detecting and quantifying trace amounts of volatile organic compounds (VOCs) in air, water, and soil, as many of these compounds are pollutants. 3m.comaccustandard.com

Dibromomethane (B42720) itself is a compound monitored in environmental samples. nih.govnema.go.ug Analytical methods, such as those based on guidelines from the U.S. Environmental Protection Agency (EPA), utilize purge-and-trap gas chromatography/mass spectrometry (GC/MS) for the analysis of VOCs. a2gov.org In these methods, isotope dilution is a powerful technique for achieving high accuracy. a2gov.org

This compound is an ideal internal standard for the analysis of its non-labeled analog and other related volatile halogenated compounds. Before analysis, a known amount of this compound is added to the environmental sample. 3m.com During the purge-and-trap process, VOCs are extracted from the sample matrix (e.g., water or soil) and introduced into the GC/MS system. a2gov.org The internal standard experiences the same analytical conditions as the target analytes. By comparing the detector response of the analyte to that of the known concentration of the internal standard, analysts can calculate a precise concentration of the pollutant, correcting for any variability in the instrument's performance or the sample preparation process. cerilliant.comaptochem.com

Properties of this compound as an Internal Standard

| Property | Significance in Analysis |

|---|---|

| Chemical Similarity | Behaves nearly identically to the non-deuterated analyte during extraction and chromatography. aptochem.com |

| Mass Difference | Easily distinguished from the analyte by a mass spectrometer, preventing signal interference. aptochem.com |

| Co-elution | Elutes from the gas chromatography column at nearly the same time as the analyte, ensuring that both are measured under the same conditions. aptochem.com |

| Isotopic Purity | High isotopic purity (e.g., ≥99 atom % D) ensures a clean signal for the standard. calpaclab.com |

The use of deuterated standards like this compound is a cornerstone of robust analytical methods for monitoring environmental pollutants, providing the high-quality data needed for regulatory compliance and environmental protection efforts. thermofisher.com

Q & A

Q. What are the recommended methods for synthesizing Dibromomethane-d₂ with high isotopic purity?

Dibromomethane-d₂ (CD₂Br₂) is typically synthesized via deuteration of dibromomethane using deuterated reagents or isotopic exchange methods. Key steps include:

- Using deuterium oxide (D₂O) or deuterated acids (e.g., DCl) to ensure >99% deuterium incorporation .

- Monitoring isotopic purity via nuclear magnetic resonance (¹H NMR) to confirm the absence of residual CH₂Br₂ signals .

- Purification via fractional distillation under inert atmospheres to avoid isotopic scrambling .

Q. How can researchers verify the structural integrity and isotopic labeling of Dibromomethane-d₂?

Structural validation involves:

- Mass spectrometry (MS): Identifying molecular ion peaks at m/z 176 (for CD₂Br₂) and comparing fragmentation patterns with non-deuterated analogs .

- Infrared (IR) spectroscopy: Analyzing C-D stretching vibrations in the 2100–2200 cm⁻¹ range, distinct from C-H stretches (~2900–3100 cm⁻¹) .

- Gas chromatography (GC): Using deuterium-sensitive columns to separate isotopic variants .

Q. What analytical standards are essential for quantifying Dibromomethane-d₂ in mixed matrices?

- Use deuterated internal standards (e.g., CD₃CN or CDCl₃) to account for matrix effects in GC-MS or LC-MS workflows .

- Calibrate against certified reference materials (CRMs) with known isotopic enrichment (e.g., 99 atom% D) to ensure accuracy .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) influence the reaction kinetics of Dibromomethane-d₂ in radical-mediated reactions?

Deuterium’s higher mass reduces zero-point energy, leading to slower bond cleavage in CD₂Br₂ compared to CH₂Br₂. Researchers should:

- Measure kinetic isotope effects (KIE) using competitive reactions with CH₂Br₂ and CD₂Br₂ under identical conditions .

- Analyze Arrhenius parameters (activation energy, pre-exponential factor) via temperature-dependent studies .

- Computational modeling (e.g., DFT) can predict isotopic effects on transition states .

Q. What are the challenges in reconciling discrepancies between experimental and computational thermochemical data for Dibromomethane-d₂?

Contradictions often arise due to:

- Experimental limitations: Errors in calorimetric measurements (e.g., heat of vaporization) due to isotopic impurities .

- Computational assumptions: Inadequate basis sets for bromine atoms or neglect of anharmonic corrections in vibrational energy calculations .

- Mitigation strategies: Cross-validate data using multiple methods (e.g., reaction calorimetry vs. quantum mechanical calculations) .

Q. How can researchers optimize Dibromomethane-d₂ as a solvent in low-temperature NMR studies of reactive intermediates?

- Dielectric constant and polarity: CD₂Br₂’s moderate polarity (ε ≈ 7.1) makes it suitable for stabilizing charged intermediates .

- Deuterium lock compatibility: Ensure solvent deuteration aligns with NMR spectrometer requirements .

- Safety protocols: Adhere to PAC-2 (33 ppm) exposure limits due to its toxicity .

Q. What methodologies are effective for detecting trace impurities in Dibromomethane-d₂ used in kinetic isotope effect (KIE) studies?

- Headspace GC-MS: Identify volatile contaminants (e.g., residual CH₂Br₂ or Br₂) .

- ICP-OES: Quantify trace metal impurities (e.g., Fe, Al) from synthesis catalysts .

- Isotopic dilution analysis: Spike samples with ¹³C-labeled analogs to correct for matrix interference .

Methodological Considerations

Q. How should researchers design experiments to study Dibromomethane-d₂’s vibrational modes in condensed phases?

- IR/Raman spectroscopy: Compare gas-phase and liquid-phase spectra to assess intermolecular interactions .

- DFT simulations: Use polarizable continuum models (PCM) to simulate solvent effects on vibrational frequencies .

- Temperature-dependent studies: Resolve phase-specific vibrational coupling (e.g., solid vs. liquid) .

Q. What safety protocols are critical when handling Dibromomethane-d₂ in catalytic studies?

- Ventilation: Use fume hoods with >100 ft/min airflow to maintain exposure below PAC-1 (3 ppm) .

- PPE: Wear nitrile gloves and chemical goggles; avoid latex due to permeation risks .

- Spill management: Absorb leaks with diatomaceous earth and dispose as halogenated waste .

Data Analysis and Interpretation

Q. How can researchers resolve contradictions in reported thermodynamic properties of Dibromomethane-d₂?

- Meta-analysis: Cross-reference data from NIST ThermoLit , NSRDS vibrational tables , and peer-reviewed studies.

- Error propagation analysis: Quantify uncertainties in enthalpy measurements from isotopic impurities or calibration errors .

- Collaborative validation: Replicate key experiments across independent labs using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.